(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a conjugated double bond system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile typically involves the reaction of 3-methylbenzaldehyde with 4-nitrobenzyl cyanide under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde and the nitrile react in the presence of a base such as piperidine or pyridine to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines, specifically (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(3-methylphenyl)-3-(4-aminophenyl)prop-2-enenitrile
- (E)-2-(3-methylphenyl)-3-(4-hydroxyphenyl)prop-2-enenitrile
- (E)-2-(3-methylphenyl)-3-(4-methoxyphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile is unique due to the presence of both a nitro group and a conjugated double bond system. This combination imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules. The nitro group, in particular, can participate in various redox reactions, making the compound versatile for different applications.
Properties
IUPAC Name |
(E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-12-3-2-4-14(9-12)15(11-17)10-13-5-7-16(8-6-13)18(19)20/h2-10H,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZPFSQOXWJNOQ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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